molecular formula C6H9NO B1428728 3-(hydroxymethyl)Cyclobutanecarbonitrile CAS No. 938064-72-3

3-(hydroxymethyl)Cyclobutanecarbonitrile

Cat. No. B1428728
M. Wt: 111.14 g/mol
InChI Key: GTCQMROOEJOBNO-UHFFFAOYSA-N
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Description

3-(hydroxymethyl)Cyclobutanecarbonitrile is a chemical compound with the molecular formula C6H9NO and a molecular weight of 111.14 g/mol .


Molecular Structure Analysis

The molecular structure of 3-(hydroxymethyl)Cyclobutanecarbonitrile can be analyzed using various tools such as MolView . This tool allows for the conversion of a 2D structural formula into a 3D model, providing a more comprehensive view of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(hydroxymethyl)Cyclobutanecarbonitrile include its molecular weight (111.14 g/mol) and its molecular formula (C6H9NO) .

Scientific Research Applications

Palladium-Catalyzed Reactions

3-(2-Hydroxyphenyl)cyclobutanones, which are closely related to 3-(hydroxymethyl)Cyclobutanecarbonitrile, are used in reactions with aryl bromides in the presence of palladium catalysts. These reactions produce 4-arylmethyl-3,4-dihydrocoumarins through a sequence involving carbon-carbon bond cleavage and formation, showcasing the compound's utility in complex organic synthesis (Matsuda, Shigeno, & Murakami, 2008).

Cycloaddition Reactions

3-Ethoxycyclobutanones, another compound similar to 3-(hydroxymethyl)Cyclobutanecarbonitrile, undergo cycloaddition reactions with pyridines, quinolines, and isoquinolines. These reactions produce formal [4+2] cycloadducts, demonstrating the compound's role in creating complex heterocyclic structures (Onnagawa, Shima, Yoshimura, & Matsuo, 2016).

Nuclear Magnetic Resonance Studies

The 13C NMR spectra of (hydroxymethyl)-cyclobutadieneiron tricarbonyl and their derived carbonium ions have been studied, providing insights into electron density donation from the metal to the exocyclic carbon atom (Eschbach, Seyferth, & Reeves, 1976).

Synthesis of Bicyclic Compounds

An improved synthetic approach towards 3-(2-chloroethyl) cyclobutanone, related to 3-(hydroxymethyl)Cyclobutanecarbonitrile, leads to the synthesis of 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles. This process involves a reversible addition of hydrogen cyanide onto imines followed by an intramolecular nucleophilic substitution (De Blieck & Stevens, 2011).

Synthesis of Nucleosides

A study of photochemical [2 + 2] cycloaddition of chiral 3-chloro and 3-fluoro-5-hydroxymethyl-2(5H)-furanone to ethylene and acetylene explored the synthesis of purine cyclobutane and cyclobutene-fused nucleosides, highlighting the application of cyclobutanecarbonitrile derivatives in nucleoside synthesis (Flores et al., 2011).

Isomerization Studies

Epoxy derivatives of 3-methylenecyclobutane-1-carbonitrile undergo isomerization into 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives, showcasing the compound's potential in isomerization reactions (Razin & Ulin, 2003).

Safety And Hazards

The safety data sheet for 3-(hydroxymethyl)Cyclobutanecarbonitrile indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

properties

IUPAC Name

3-(hydroxymethyl)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c7-3-5-1-6(2-5)4-8/h5-6,8H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCQMROOEJOBNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(hydroxymethyl)Cyclobutanecarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(hydroxymethyl)Cyclobutanecarbonitrile
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3-(hydroxymethyl)Cyclobutanecarbonitrile
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3-(hydroxymethyl)Cyclobutanecarbonitrile
Reactant of Route 4
3-(hydroxymethyl)Cyclobutanecarbonitrile
Reactant of Route 5
3-(hydroxymethyl)Cyclobutanecarbonitrile
Reactant of Route 6
3-(hydroxymethyl)Cyclobutanecarbonitrile

Citations

For This Compound
1
Citations
OP Demchuk, BV Bobovskyi… - European Journal of …, 2023 - Wiley Online Library
Synthesis and physicochemical characterization of all possible cis‐ and trans‐1,3‐disubstituted cyclobutane‐derived amines and carboxylic acids bearing mono‐, di‐ and …

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